1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-Methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, an indolinone moiety, and a carboxamide group, which contribute to its diverse reactivity and functionality.
Preparation Methods
The synthesis of 1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolinone Moiety: This step involves the cyclization of an appropriate precursor to form the indolinone structure.
Introduction of the Triazole Ring: The triazole ring is often introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
1-Methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide include:
1-Methyl-2-oxoindolin-5-yl derivatives: These compounds share the indolinone moiety and exhibit similar reactivity.
1H-1,2,3-Triazole-4-carboxamide derivatives: These compounds have the triazole ring and carboxamide group, contributing to similar chemical properties.
Properties
IUPAC Name |
1-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-17-7-10(15-16-17)13(20)14-9-3-4-11-8(5-9)6-12(19)18(11)2/h3-5,7H,6H2,1-2H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWMFUBUQAFXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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